molecular formula C13H21NO4 B6242183 rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans CAS No. 1902219-76-4

rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans

Cat. No. B6242183
CAS RN: 1902219-76-4
M. Wt: 255.3
InChI Key:
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Description

This compound is a white solid and stable at room temperature .


Synthesis Analysis

The synthesis of this compound involves a series of organic synthesis reactions, typically achieved by reacting a chiral amino alcohol with an appropriate acid .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans involves the synthesis of the cyclopropane ring followed by the addition of the pyrrolidine and carboxylic acid functional groups.", "Starting Materials": [ "Ethyl diazoacetate", "Cyclopropane", "tert-Butyl 3-pyrrolidinecarboxylate", "Sodium hydride", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Methanol", "Chloroacetic acid", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Ethyl acetate", "Water" ], "Reaction": [ "Preparation of cyclopropane: Ethyl diazoacetate is reacted with cyclopropane in the presence of a catalyst to form the cyclopropane ring.", "Protection of pyrrolidine: tert-Butyl 3-pyrrolidinecarboxylate is treated with sodium hydride in diethyl ether to remove the acidic proton and then reacted with hydrochloric acid to form the hydrochloride salt. The salt is then treated with sodium bicarbonate to form the free base, which is then reacted with magnesium sulfate to remove any remaining water. The resulting pyrrolidine is then protected with a tert-butoxycarbonyl (Boc) group.", "Addition of pyrrolidine: The Boc-protected pyrrolidine is added to the cyclopropane ring in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to form the desired product.", "Deprotection of Boc group: The Boc group is removed using hydrochloric acid to form the free amine.", "Addition of carboxylic acid: Chloroacetic acid is reacted with the free amine in the presence of triethylamine to form the carboxylic acid functional group.", "Purification: The product is purified using a combination of ethyl acetate and water." ] }

CAS RN

1902219-76-4

Product Name

rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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